molecular formula C6H12O B1233542 trans-3-Hexen-1-ol CAS No. 544-12-7

trans-3-Hexen-1-ol

Cat. No.: B1233542
CAS No.: 544-12-7
M. Wt: 100.16 g/mol
InChI Key: UFLHIIWVXFIJGU-UHFFFAOYSA-N
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Description

trans-3-Hexen-1-ol, also known as leaf alcohol, is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a strong, fresh, grassy odor, reminiscent of freshly cut grass. This compound is a type of unsaturated alcohol and is commonly found in nature, particularly in green plants. It plays a significant role in the aroma profile of many fruits and vegetables and is widely used in the flavor and fragrance industry .

Scientific Research Applications

trans-3-Hexen-1-ol has a wide range of applications in scientific research:

Mechanism of Action

Trans-3-Hexen-1-ol is known to stimulate the antennae of male H. cunea moths . This suggests a role in insect communication or behavior, but further details are not specified in the search results.

Safety and Hazards

Trans-3-Hexen-1-ol is classified as a flammable liquid and vapour (H226) and it causes serious eye irritation (H319) . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-3-Hexen-1-ol can be synthesized through several methods. One common method involves the reduction of trans-3-hexenal using sodium borohydride (NaBH4) as a reducing agent. The reaction typically occurs in an alcohol solvent such as methanol or ethanol at room temperature. Another method involves the hydroboration-oxidation of 1-hexene, where the hydroboration step uses diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of trans-3-hexenyl acetate. This process involves the use of an acid or base catalyst to facilitate the hydrolysis reaction, resulting in the formation of this compound and acetic acid .

Chemical Reactions Analysis

Types of Reactions: trans-3-Hexen-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to trans-3-hexenal using mild oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to hexanol using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

Comparison with Similar Compounds

    cis-3-Hexen-1-ol: Similar in structure but differs in the configuration of the double bond. It has a similar fresh, green odor but is less stable than trans-3-Hexen-1-ol.

    trans-2-Hexen-1-ol: Another isomer with the double bond at a different position. It also has a green odor but is used less frequently in the fragrance industry.

    cis-2-Hexen-1-ol: Similar to trans-2-Hexen-1-ol but with a different double bond configuration. .

Uniqueness of this compound: this compound is unique due to its stability and strong, fresh odor, making it highly valuable in the flavor and fragrance industry. Its role as a signaling molecule in plant defense and its effectiveness in attracting or repelling insects further highlight its distinct properties compared to similar compounds .

Properties

CAS No.

544-12-7

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

hex-3-en-1-ol

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3

InChI Key

UFLHIIWVXFIJGU-UHFFFAOYSA-N

Isomeric SMILES

CC/C=C\CCO

SMILES

CCC=CCCO

Canonical SMILES

CCC=CCCO

boiling_point

156-157 °C
Boiling point: 55-56 °C at 9 mm Hg
156.50 °C. @ 760.00 mm Hg

Color/Form

Colorless liquid

density

0.846 at 22/15 °C
0.846-0.850

flash_point

Flash Point: 130 °F/ 54 °C/closed cup/

928-97-2
544-12-7

physical_description

Liquid
colourless liquid with a powerful, grassy-green odou

Pictograms

Flammable; Irritant

solubility

Very soluble in ethanol and ether
Soluble in alcohol, propylene glycol, fixed oils
soluble in alcohol, propylene glycol and most fixed oils

Synonyms

3-hexen-1-ol
3-hexen-1-ol, (E)-isomer
3-hexen-1-ol, (Z)-isomer
cis-3-hexen-1-ol
cis-3-hexenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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